molecular formula C10H18N2O5 B13127973 Aspartyl-Isoleucine

Aspartyl-Isoleucine

Cat. No.: B13127973
M. Wt: 246.26 g/mol
InChI Key: BSWHERGFUNMWGS-HAFWLYHUSA-N
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Description

Aspartyl-Isoleucine is a dipeptide composed of aspartate and isoleucine. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspartyl-Isoleucine can be synthesized through peptide bond formation between aspartic acid and isoleucine. This typically involves the activation of the carboxyl group of aspartic acid, followed by its reaction with the amino group of isoleucine. Common reagents for this process include carbodiimides like DCC (dicyclohexylcarbodiimide) and coupling agents like HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain.

Chemical Reactions Analysis

Types of Reactions: Aspartyl-Isoleucine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bond to yield aspartic acid and isoleucine.

    Oxidation and Reduction: Modifying the side chains of aspartic acid or isoleucine.

    Substitution Reactions: Replacing functional groups on the side chains.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride.

Major Products Formed:

    Hydrolysis: Aspartic acid and isoleucine.

    Oxidation and Reduction: Modified forms of aspartic acid and isoleucine with altered functional groups.

Scientific Research Applications

Aspartyl-Isoleucine has various applications in scientific research, including:

Mechanism of Action

The mechanism by which Aspartyl-Isoleucine exerts its effects involves its interaction with specific molecular targets and pathways. As a dipeptide, it may influence cell signaling pathways or act as an intermediate in amino acid degradation. The exact molecular targets and pathways can vary depending on the specific context and application .

Comparison with Similar Compounds

  • Aspartyl-Valine
  • Aspartyl-Leucine
  • Aspartyl-Phenylalanine

Comparison: Aspartyl-Isoleucine is unique in its specific combination of aspartic acid and isoleucine, which may confer distinct physiological or cell-signaling effects compared to other dipeptides. The presence of isoleucine, a branched-chain amino acid, may also influence its metabolic pathways and interactions .

Properties

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C10H18N2O5/c1-3-5(2)8(10(16)17)12-9(15)6(11)4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t5-,6-,8-/m0/s1

InChI Key

BSWHERGFUNMWGS-HAFWLYHUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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